7-fluoro-3-(trifluoromethyl)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4F4N2 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
7-fluoro-3-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H4F4N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
ORVBQAOXGAHTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Elucidation of Synthetic Transformations Involving 7 Fluoro 3 Trifluoromethyl 1h Indazole Precursors
Detailed Reaction Mechanism Studies in Indazole Formation
The formation of the indazole scaffold can be achieved through various synthetic routes, with the choice of method often depending on the available starting materials and desired substitution pattern. For precursors leading to 7-fluoro-3-(trifluoromethyl)-1H-indazole, several classical and modern cyclization strategies are applicable.
One common approach involves the cyclization of appropriately substituted phenylhydrazones. The mechanism typically begins with the formation of a hydrazone from a substituted 2-fluorobenzaldehyde (B47322) or ketone and hydrazine (B178648). Subsequent intramolecular cyclization, often promoted by acid or heat, leads to the indazole ring. The reaction proceeds via an intramolecular electrophilic attack of the phenyl ring onto the hydrazone nitrogen, followed by elimination of a water molecule to form the pyrazole (B372694) ring.
Another powerful method is the Cadogan reductive cyclization. acs.orgorganic-chemistry.org This reaction involves the deoxygenation of an ortho-nitrobenzaldehyde derivative that has been condensed with an amine or hydrazine. For the synthesis of a 3-substituted indazole, a precursor like 2-nitro-6-fluorobenzaldehyde could be reacted with a trifluoromethyl-containing nucleophile, followed by reductive cyclization. The mechanism is believed to involve a nitrene intermediate, generated by the reduction of the nitro group, which then undergoes intramolecular cyclization by attacking a C-N double bond to form the N-N bond of the indazole core.
[3+2] Cycloaddition reactions also provide a versatile route to the indazole skeleton. nih.govorganic-chemistry.orgchemicalbook.com For instance, the reaction of an aryne, generated from a di-halobenzene precursor, with a trifluoromethyl-containing diazo compound or a nitrile imine can directly construct the bicyclic system. nih.gov The nitrile imine, generated in situ from a hydrazonoyl halide, undergoes a regioselective [3+2] cycloaddition with the aryne to form the desired indazole. nih.gov
A general synthetic pathway starting from 2-fluoro-6-methylaniline (B1315733) involves its conversion to 2-fluoro-6-methylphenylacetamide, followed by a reaction with isoamyl nitrite (B80452) in the presence of acetic anhydride (B1165640) to form an acetylated indazole intermediate. guidechem.com Subsequent deacetylation with ammonia (B1221849) in methanol (B129727) yields the 7-fluoro-1H-indazole core. guidechem.com
Influence of Fluorine and Trifluoromethyl Substituents on Reaction Kinetics and Selectivity
The presence of both a fluorine atom at the 7-position and a trifluoromethyl group at the 3-position profoundly influences the reactivity and selectivity of synthetic transformations. tcichemicals.comnih.gov Both substituents are strongly electron-withdrawing, which has several mechanistic consequences.
Acidity of the N-H Proton: The electron-withdrawing nature of the -F and -CF3 groups increases the acidity of the N-H proton of the indazole ring. tcichemicals.com This facilitates deprotonation, allowing reactions to proceed under milder basic conditions. However, it can also affect the nucleophilicity of the resulting indazolide anion.
Reaction Kinetics: The introduction of fluorine-containing groups can significantly alter the metabolic and chemical stability of molecules due to the high strength of the C-F bond. rsc.org The electron-withdrawing trifluoromethyl group can affect the electronic properties of the aromatic system, influencing the rates of both cyclization and subsequent functionalization reactions. tcichemicals.com For instance, in reactions involving nucleophilic attack on the benzene (B151609) ring of a precursor, the fluorine atom can act as a leaving group or direct the regioselectivity of the attack.
Selectivity: The electronic effects of these substituents are critical in directing the regioselectivity of reactions. In electrophilic aromatic substitution reactions on the indazole ring, the electron-withdrawing nature of the substituents deactivates the ring, making such reactions more challenging. Conversely, in nucleophilic aromatic substitution reactions, these groups can activate the ring towards attack. During N-alkylation, the electronic properties of the substituents at C3 and C7 influence the relative nucleophilicity of the N-1 and N-2 positions, thereby affecting the regioselectivity of the alkylation. nih.gov
The table below summarizes the expected electronic influence of these substituents on key reactive parameters.
| Substituent | Position | Electronic Effect | Impact on Reactivity and Selectivity |
| Fluorine (-F) | 7 | Strong Inductive (-I), Weak Mesomeric (+M) | Increases acidity of N-H proton; can direct ortho-lithiation; influences regioselectivity of cyclization and substitution reactions. nih.govnih.gov |
| Trifluoromethyl (-CF3) | 3 | Strong Inductive (-I), No Mesomeric | Significantly increases N-H acidity; strongly deactivates the ring for electrophilic substitution; can influence N1/N2 alkylation ratios through steric and electronic effects. rsc.orgtcichemicals.com |
Control of Regioselectivity and Stereoselectivity in Targeted Synthesis
A major challenge in the functionalization of indazoles is controlling the regioselectivity of substitution at the N-1 versus the N-2 position. nih.govnih.govresearchgate.net Since the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, reactions under thermodynamic control often favor the N-1 substituted product. nih.govnih.govresearchgate.net However, kinetic control can lead to the N-2 isomer. The choice of base, solvent, and electrophile plays a crucial role in directing the outcome. nih.govbeilstein-journals.org
For N-alkylation of the indazole scaffold, different conditions can be employed to selectively target either nitrogen atom. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) often favors N-1 alkylation, which is considered the thermodynamic product. nih.gov In contrast, Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate) can provide excellent selectivity for the N-2 position. nih.govbeilstein-journals.org
The substituents on the indazole ring also exert a strong influence. Electron-withdrawing groups at the C-7 position, such as in this compound, have been shown in related systems to favor N-2 selectivity under certain alkylating conditions. nih.gov This is attributed to a combination of steric hindrance at the N-1 position and electronic effects that may stabilize the N-2 anion or transition state.
The following table outlines reaction conditions known to influence regioselectivity in the N-alkylation of substituted indazoles.
| Reaction Condition | Typical Reagents | Predominant Isomer | Rationale |
| Thermodynamic Control | NaH in THF; Cs2CO3 in polar aprotic solvents | N-1 | Formation of the more stable 1H-indazole tautomer product. nih.govbeilstein-journals.orgrsc.org |
| Kinetic Control / Specific Chelation | Mitsunobu Reaction (PPh3, DEAD) | N-2 | The reaction proceeds through a different mechanism involving a phosphonium (B103445) intermediate, favoring attack at the more accessible N-2 position. nih.govbeilstein-journals.org |
| Acid Catalysis | Mildly acidic conditions | N-2 | Protonation and subsequent reaction can favor the N-2 position under kinetic control. researchgate.net |
Stereoselectivity is generally not a factor in the formation of the aromatic indazole ring itself but becomes relevant when chiral centers are introduced, for example, during the synthesis of N-2 alkyl indazoles from aliphatic amines with retention of stereochemistry. organic-chemistry.org
Kinetic and Thermodynamic Aspects of Annulation Reactions
The formation of the indazole ring via annulation (ring-forming) reactions is governed by both kinetic and thermodynamic principles. nih.gov In many cyclization reactions, two or more isomeric products can be formed, and the product ratio is determined by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. This is the kinetically controlled product, and its formation proceeds via the lowest energy transition state. For indazole synthesis, certain cyclization pathways might initially favor the formation of the less stable 2H-indazole isomer if the activation barrier to its formation is lower. nih.govmdpi.com
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most thermodynamically stable one. In the case of indazoles, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.net Therefore, under thermodynamic control, the 1H-indazole is the expected major product. For example, some N-2 acylindazoles can isomerize to the more stable N-1 regioisomer under thermodynamic equilibration. nih.gov
The Diels-Alder reaction, a type of annulation, is a classic example where these principles apply. The initial cycloaddition often yields a kinetically favored endo adduct, which can then isomerize to the more thermodynamically stable exo adduct upon heating. nih.gov The strong electron-withdrawing properties of the fluorine and trifluoromethyl groups in precursors to this compound can influence the energy of both the transition states and the final products, thereby affecting the kinetic and thermodynamic landscape of the annulation reaction. For instance, these groups can stabilize anionic intermediates in cyclization reactions, potentially lowering the activation energy for certain pathways.
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 3 Trifluoromethyl 1h Indazole Analogs
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated indazoles, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the molecular framework, the electronic environment of the nuclei, and through-bond or through-space correlations.
¹H NMR Spectroscopy: The proton NMR spectrum of an indazole derivative reveals the number and connectivity of hydrogen atoms. In the case of 7-fluoro-3-(trifluoromethyl)-1H-indazole analogs, the aromatic region of the spectrum is of particular interest. The chemical shifts and coupling patterns of the protons on the benzene (B151609) ring are influenced by the electron-withdrawing effects of both the fluorine and trifluoromethyl substituents. For instance, in related 7-(trifluoromethyl)-1H-indazoles, the proton at position 4 typically appears as a doublet due to coupling with the adjacent proton, with a chemical shift around δ 8.22 ppm. rsc.org The NH proton of the indazole ring usually presents as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine and the trifluoromethyl group being significantly affected. The carbon of the CF₃ group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, typically appearing around 124 ppm with a large coupling constant (J ≈ 271 Hz). rsc.org Carbons directly bonded to fluorine show a large one-bond C-F coupling constant. The substituent effects of the trifluoromethyl group on the ¹³C chemical shifts in aromatic systems are well-documented and can be used to aid in the assignment of the carbon signals. rsc.org
¹⁹F NMR Spectroscopy: Given the presence of two different fluorine environments (a single fluorine atom and a trifluoromethyl group), ¹⁹F NMR spectroscopy is particularly informative. nih.gov The fluorine atom at the 7-position and the three fluorine atoms of the trifluoromethyl group will give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is typically observed in the range of -60 to -75 ppm relative to a CFCl₃ standard. rsc.orgrsc.org The fluorine at C-7 would appear at a different chemical shift, and its coupling with neighboring protons and carbons can provide further structural confirmation. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this technique a powerful tool for analyzing fluorinated compounds. nih.gov
A representative, though not exhaustive, summary of expected NMR data for a 7-substituted-3-(trifluoromethyl)-1H-indazole is presented below. Actual values for this compound would require experimental determination.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | NH | > 10.0 | br s |
| ¹H | Ar-H | 7.0 - 8.5 | m |
| ¹³C | CF₃ | ~124 | q, ¹JCF ≈ 271 Hz |
| ¹³C | C-F | Variable | d, ¹JCF ≈ 240-260 Hz |
| ¹³C | Ar-C | 110 - 150 | - |
| ¹⁹F | CF₃ | -60 to -75 | s |
| ¹⁹F | Ar-F | -100 to -140 | m |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula. For this compound, the calculated exact mass of the molecular ion [M+H]⁺ would be compared to the experimentally determined value to validate its composition.
In addition to molecular formula validation, the fragmentation patterns observed in the mass spectrum can provide valuable structural information. The fragmentation of indazole derivatives often involves characteristic losses of small molecules or radicals, which can help to piece together the molecular structure. For example, in related trifluoromethyl-substituted indazoles, the loss of the trifluoromethyl group or cleavage of the pyrazole (B372694) ring can be observed. rsc.org
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 3-p-Tolyl-7-(trifluoromethyl)-1H-indazole | [M+H]⁺ | 277.0947 | 277.0955 rsc.org |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrations of its atoms.
The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The C-F bond of the 7-fluoro substituent and the multiple C-F bonds of the trifluoromethyl group will likely have distinct and intense bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the pyrazole ring are also anticipated in the fingerprint region. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| C=C | Aromatic Ring Stretching | 1450 - 1600 |
| C-F (Aryl) | Stretching | 1100 - 1250 |
| C-F (CF₃) | Stretching | 1100 - 1350 (multiple strong bands) |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
While spectroscopic techniques provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. mdpi.com This powerful analytical method provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact spatial arrangement of the atoms.
For a molecule like this compound, an X-ray crystal structure would unequivocally confirm the substitution pattern on the indazole ring system. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the indazole N-H and fluorine atoms, and potential π-π stacking interactions between the aromatic rings in the crystal lattice. mdpi.com Although a crystal structure for the specific title compound is not available in the searched literature, studies on related substituted indazoles and trifluoromethylated complexes demonstrate the utility of this technique in providing unambiguous structural proof. mdpi.comnih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic mdpi.com |
| Space Group | P-1 mdpi.com |
| a (Å) | 5.9308(2) mdpi.com |
| b (Å) | 10.9695(3) mdpi.com |
| c (Å) | 14.7966(4) mdpi.com |
| α (°) | 100.5010(10) mdpi.com |
| β (°) | 98.6180(10) mdpi.com |
| γ (°) | 103.8180(10) mdpi.com |
Utilization of Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are employed to study chiral molecules. saschirality.orgcas.cz These methods measure the differential absorption of left- and right-circularly polarized light. saschirality.org If this compound were to be derivatized in a way that introduces a chiral center, for example, by substitution at the N-1 position with a chiral moiety, chiroptical spectroscopy would be essential for determining the enantiomeric purity and absolute configuration of the resulting diastereomers or enantiomers. mdpi.comnih.gov The comparison of experimental CD or VCD spectra with those predicted by quantum chemical calculations can provide a reliable assignment of the absolute configuration of a chiral molecule. nih.gov As the parent compound this compound is achiral, this technique is not directly applicable but would be crucial for the characterization of any subsequently synthesized chiral analogs.
Pharmacological Profile and Biological Activity Research of 7 Fluoro 3 Trifluoromethyl 1h Indazole and Its Analogues
Broad Spectrum of Investigated Indazole Biological Activities
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological properties. researchgate.netresearchgate.net Their structural similarity to biological molecules like adenine (B156593) and guanine (B1146940) allows them to interact readily with biopolymers within living systems. researchgate.net This has led to the exploration and discovery of a wide range of biological activities, including antitumor, anti-inflammatory, antiviral, and anti-HIV properties. researchgate.netnih.gov The versatility of the indazole nucleus has made it a privileged scaffold in the development of new therapeutic agents for various diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govresearchgate.netmdpi.com
The indazole moiety is a key structural component in several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, highlighting its importance in oncology. mdpi.comresearchgate.netrsc.org These agents demonstrate that indazole-based compounds are effective templates for developing novel treatments for various cancers, including lung, breast, colon, and prostate cancers. nih.govnih.gov Research has focused on structurally diverse indazole analogues, which have shown potent antiproliferative activity against numerous human cancer cell lines. researchgate.net
The anticancer mechanisms often involve the inhibition of key enzymes crucial for tumor growth and survival. nih.gov For instance, many indazole derivatives function as potent inhibitors of protein kinases, including tyrosine kinases and serine/threonine kinases, which are often hyperactivated in cancer. nih.govrsc.org Specific targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine Threonine Kinase (TTK), and Fibroblast Growth Factor Receptor 1 (FGFR1). researchgate.netnih.govbenthamdirect.com
Studies have shown that certain indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net Furthermore, some derivatives disrupt cancer cell migration and invasion, critical processes in metastasis. rsc.org The development of multi-target inhibitors based on the indazole scaffold is also an active area of research, aiming to combat the complexity and resistance of tumors. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Target(s) | Observed Effect(s) | IC₅₀ Values |
| Pazopanib | Renal Cell Carcinoma | Multi-kinase inhibitor | Anticancer activity | N/A |
| Axitinib | Renal Cell Carcinoma | VEGFR inhibitor | Anticancer activity | N/A |
| Compound 2f | 4T1 (Breast), other cancer cell lines | N/A | Growth inhibition, apoptosis induction, decreased mitochondrial membrane potential, disrupted migration/invasion | 0.23–1.15 µM |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | Bcl2 family, p53/MDM2 pathway (putative) | Inhibitory effect, apoptosis, cell cycle arrest | 5.15 µM |
| Compound 11c & 11d | HEP3BPN 11 (Liver) | N/A | Inhibitory activity | N/A |
| Compound 93 | HL60, HCT116 | N/A | Anti-proliferative effects | 8.3 nM (HL60), 1.3 nM (HCT116) |
| Compound 109 | N/A | EGFR T790M, EGFR | Strong potency | 5.3 nM (EGFR T790M), 8.3 nM (EGFR) |
| Compound 133 | N/A | VEGFR-2, Tie-2, EphB4 | Multi-target RTK inhibition | 3.45 nM (VEGFR-2), 2.13 nM (Tie-2), 4.71 nM (EphB4) |
Indazole derivatives have demonstrated significant anti-inflammatory potential, with some compounds like Benzydamine and Bendazac being commercially available as anti-inflammatory drugs. wikipedia.orgnih.gov Research has explored various analogues for their ability to combat inflammation in experimental models. nih.gov For example, in a carrageenan-induced paw edema model in rats, indazole and its derivatives showed marked anti-inflammatory activity. researchgate.netnih.gov
The mechanisms underlying these effects are believed to involve the modulation of key inflammatory pathways. nih.gov In vitro assays have shown that some indazole compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.comnih.gov Additionally, these derivatives have been found to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.netnih.gov The ability to scavenge free radicals is another proposed mechanism contributing to their anti-inflammatory action. nih.gov The development of dual antimicrobial and anti-inflammatory agents from the indazole scaffold is also being pursued, recognizing the link between infection and inflammation. mdpi.com
| Compound/Derivative | Model/Assay | Mechanism of Action | Key Findings |
| Benzydamine | Clinical Use | Nonsteroidal anti-inflammatory | Local anaesthetic and analgesic properties. wikipedia.org |
| Indazole, 5-aminoindazole (B92378), 6-nitroindazole | Carrageenan-induced paw edema (rats) | COX-2, TNF-α, IL-1β inhibition, free radical scavenging | Dose-dependent reduction in paw edema; 5-aminoindazole showed maximum inhibition (83.09% at 100 mg/kg). nih.gov |
| Compounds 18, 21, 23, 26 | In vitro COX-2 inhibition assay | COX-2 inhibition | Displayed in vitro inhibitory activity against human COX-2. mdpi.com |
| Indazole Curcumin Analogue 3a | In vitro protein denaturation | Anti-inflammatory | Showed the highest anti-inflammatory activity among synthesized analogues. ugm.ac.id |
The indazole core is recognized for its wide range of pharmacological activities, including antiviral and anti-HIV properties. nih.gov Research into indazole derivatives has yielded compounds with potent activity against various viruses. nih.gov For instance, a series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were developed and evaluated for their efficacy against the Hepatitis C virus (HCV). nih.gov Among these, compounds 5n and 5t emerged as highly potent and selective, making them promising candidates for further development as anti-HCV agents. nih.gov
In the context of HIV, the indazole scaffold has been incorporated into hybrid molecules to explore new therapeutic avenues. doi.org The development of broad-spectrum antivirals, which can target multiple viruses, is a significant goal in virology, and nucleoside analogues are a key class of such drugs. mdpi.com The structural versatility of indazoles allows for their synthesis into diverse derivatives, some of which have been investigated as HIV protease inhibitors. researchgate.net
Furthermore, the exploration of novel chemotypes for antiviral activity has identified pyrrolo[2,3-e]indazole as a promising scaffold. Compounds with this core structure were found to inhibit the replication of influenza A virus strains (H3N2 and H1N1) by suppressing viral neuraminidase, indicating potential for dual-activity inhibitors. rsc.org
| Compound/Derivative | Virus | Target/Mechanism | Potency (IC₅₀/EC₅₀) |
| Compound 5n | Hepatitis C Virus (HCV) | Antiviral Agent | IC₅₀ = 0.013 µM / EC₅₀ = 0.018 µM nih.gov |
| Compound 5t | Hepatitis C Virus (HCV) | Antiviral Agent | IC₅₀ = 0.007 µM / EC₅₀ = 0.024 µM nih.gov |
| Pyrrolo[2,3-e]indazole (Compound 6h & 12) | Influenza A (H3N2, H1N1) | Neuraminidase Inhibition | Inhibited viral replication. rsc.org |
| Indazole-2-Pyrone Hybrids | HIV-1 | Antiviral (computational) | Potential antiviral activity suggested by computational analysis. doi.org |
The indazole scaffold is a cornerstone in the design of inhibitors for a variety of enzymes implicated in human diseases. researchgate.netnih.gov Its derivatives have been successfully developed as potent and specific inhibitors for several key enzyme families. rsc.org
Kinase Inhibition: A primary focus of indazole-based drug discovery is the inhibition of protein kinases, which are central to cell signaling and are frequently dysregulated in cancer. nih.govrsc.org Indazole derivatives have been developed as inhibitors for numerous kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov Other targeted kinases include Tyrosine Threonine Kinase (TTK), Fibroblast Growth Factor Receptor 1 (FGFR1), and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netbenthamdirect.comresearchgate.net The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.com
TRPA1 Antagonism: Indazole derivatives have been identified as potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.govacs.org TRPA1 is a nociceptor involved in sensing chemical and physical stimuli, making it a target for treating pain and inflammation. researchgate.net Studies have described series of indazole-based TRPA1 antagonists that show significant activity in rodent models of inflammatory pain. nih.govfigshare.com Computational docking models suggest these compounds bind non-covalently within the S5 region of the channel. nih.govresearchgate.net
IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme overexpressed in many cancer cells, making it an attractive target for cancer immunotherapy. nih.govmdpi.com Several research groups have designed and synthesized indazole derivatives as IDO1 inhibitors. nih.govnih.gov These compounds aim to block the tryptophan metabolism pathway that leads to immune tolerance. mdpi.com The 1H-indazole scaffold has been identified as a novel and valuable structure for IDO1 inhibition, with some derivatives showing potent dual inhibition of both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). nih.govacs.org
| Enzyme Target | Inhibitor Compound/Series | Biological Context | IC₅₀ Value |
| VEGFR-2 | Compound 30 | Cancer (Anti-angiogenic) | 1.24 nM nih.gov |
| TTK | Indazole derivatives | Cancer | N/A researchgate.net |
| FGFR1 | Compound 1 | Cancer | 100 nM benthamdirect.com |
| TRPA1 | Compound 168 | Pain/Inflammation | 20 nM nih.gov |
| TRPA1 | Compound 169 | Pain/Inflammation | 686 nM nih.gov |
| IDO1 | Compound 35 | Cancer Immunotherapy | 0.74 µM (enzymatic), 1.37 µM (HeLa cells) nih.gov |
| IDO1 | Compound 121 | Cancer Immunotherapy | 720 nM nih.gov |
| IDO1 | Compound 122 | Cancer Immunotherapy | 770 nM nih.gov |
| IDO1/TDO (dual) | Compound 35 | Cancer Immunotherapy | IDO1: 0.74 µM, TDO: 2.93 µM (enzymatic) nih.gov |
Indazole derivatives have been extensively studied as modulators of various G protein-coupled receptors (GPCRs), which are critical targets in pharmacology. nih.gov Their structural features allow for potent and selective interactions with receptors involved in neurotransmission and immune responses.
5-HT Receptor Modulation: The serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a major family of drug targets. Indazole derivatives have been identified as potent antagonists for the 5-HT₃ receptor, a ligand-gated ion channel involved in emesis. nih.govmdpi.com For example, compound 6g (BRL 43694) , an indazole-3-carboxylic acid derivative, was found to be a potent and selective 5-HT₃ antagonist and an effective antiemetic agent. nih.gov More recent research has explored indazole-ethanamines as agonists for the 5-HT₂ receptor subtypes. acs.org While many compounds in this series act as 5-HT₂A agonists, achieving selectivity over the 5-HT₂B subtype, which is associated with cardiotoxicity risk, remains a challenge. acs.org Additionally, novel 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivatives have been developed as potent and selective inhibitors of the 5-HT₂A receptor for potential hypertension treatment. nih.gov
Chemokine Receptor Modulation: Chemokine receptors play a crucial role in immune cell trafficking and are implicated in various inflammatory diseases and cancer. nih.gov A series of indazole arylsulfonamides have been synthesized and examined as antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.org These compounds were found to bind to an intracellular allosteric site on the receptor. acs.org The most potent compound from this series, analogue 6 (GSK2239633A) , was selected for further development. acs.org The discovery of small-molecule antagonists for chemokine receptors like CCR4 and CCR5 represents a significant effort in treating immune-related diseases and HIV-1 infection. nih.govacs.org
| Receptor Target | Compound/Series | Type of Modulation | Key Findings |
| 5-HT₃ Receptor | Indazole 6g (BRL 43694) | Antagonist | Potent and selective antagonist; effective antiemetic. nih.gov |
| 5-HT₂A Receptor | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) indazole analog (6a) | Agonist | Moderately potent agonist (EC₅₀ = 203 nM). acs.org |
| 5-HT₂A Receptor | Compound 183 | Inhibitor (Antagonist) | Potent inhibition with an IC₅₀ value of 18 nM. nih.gov |
| CC-Chemokine Receptor 4 (CCR4) | Analogue 6 (GSK2239633A) | Allosteric Antagonist | Potent compound with high absorption, selected for development. acs.org |
Mechanistic Investigations of Biological Action at the Molecular and Cellular Level
Understanding the molecular and cellular mechanisms by which indazole derivatives exert their biological effects is crucial for rational drug design and development. rsc.org Research has moved beyond simple activity screening to detailed mechanistic studies, including computational modeling and cellular assays. rsc.orgresearchgate.net
At the molecular level, studies have elucidated how these compounds interact with their protein targets. For instance, computational docking models for indazole-based TRPA1 antagonists propose a binding mode where the compounds interact non-covalently with specific residues, such as Ser873 and Thr874, in the S5 region of the ion channel. researchgate.net Similarly, for kinase inhibitors, the 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases, a critical interaction for inhibitory activity. mdpi.com For IDO1 inhibitors, docking studies show that the 1H-indazole scaffold interacts with the ferrous ion of the heme group and key residues in hydrophobic pockets of the enzyme's active site, while a 6-amino group can form a hydrogen bond with the heme's propionate (B1217596) group, anchoring the inhibitor. acs.orgresearchgate.net
At the cellular level, investigations have revealed the downstream consequences of these molecular interactions. For example, treatment of breast cancer cells with the indazole derivative 2f was shown to inhibit proliferation and colony formation. researchgate.net Mechanistically, this compound was found to induce apoptosis in a dose-dependent manner, an effect linked to the upregulation of pro-apoptotic proteins (cleaved caspase-3, Bax) and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS), indicating an induction of mitochondrial-mediated apoptosis. rsc.orgresearchgate.net Other cellular effects noted for indazole derivatives include the disruption of cell migration and invasion, which are associated with changes in the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). rsc.org
| Compound/Series | Target/Pathway | Molecular/Cellular Mechanism |
| Indazole-based Kinase Inhibitors | Protein Kinases | Bind to the ATP-binding site, often interacting with the hinge region of the kinase domain. mdpi.comrsc.org |
| Indazole TRPA1 Antagonists | TRPA1 Ion Channel | Docking models suggest non-covalent binding in the S5 region of the channel, interacting with residues like Ser873 and Thr874. researchgate.net |
| Indazole IDO1 Inhibitors | IDO1 Enzyme | The indazole scaffold interacts with the heme iron and hydrophobic pockets (A and B) of the active site. acs.orgresearchgate.net |
| Compound 2f | Cancer Cells (e.g., 4T1) | Induces apoptosis via upregulation of cleaved caspase-3/Bax and downregulation of Bcl-2; decreases mitochondrial membrane potential; increases ROS; disrupts cell migration by modulating MMP9 and TIMP2. rsc.orgresearchgate.net |
| Compound 6o | K562 Cancer Cells | Affects apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway. mdpi.com |
Elucidation of Specific Molecular Targets and Signaling Pathways
There is no specific information in the reviewed literature detailing the molecular targets or the signaling pathways modulated by 7-fluoro-3-(trifluoromethyl)-1H-indazole .
However, the structural components of the molecule, namely the indazole core, the 7-fluoro substitution, and the 3-trifluoromethyl group, are features present in compounds with known biological activities. The indazole scaffold is a key component in many compounds that inhibit protein kinases, which are crucial regulators of cellular signaling pathways. nih.govnih.govrsc.org For example, various indazole derivatives have been developed as inhibitors of Tropomyosin receptor kinase (TRK), Fibroblast growth factor receptor (FGFR), and Epidermal growth factor receptor (EGFR), which are implicated in cancer cell proliferation and survival. nih.govnih.gov
Furthermore, fluorination is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. nih.govmdpi.com For instance, fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. nih.gov The trifluoromethyl group is also known to contribute to metabolic stability and can influence the binding affinity of a molecule to its target. mdpi.com Based on these general principles, it could be hypothesized that This compound might interact with protein kinases or other enzymes where the electronic properties of the fluoro and trifluoromethyl groups could influence binding. However, without empirical data, its specific molecular targets remain speculative.
Analysis of Enzyme Inhibition Kinetics and Receptor Binding Affinities
No studies detailing the enzyme inhibition kinetics or receptor binding affinities for This compound have been found in the public domain.
Research on analogous compounds highlights the methodologies that would be employed for such an analysis. For instance, studies on fluorinated indazole derivatives as NOS inhibitors have determined their inhibitory concentration (IC50) values to quantify potency. nih.gov One such study found that a tetrafluorinated indazole derivative inhibited NOS-II activity by 80%. nih.gov Similarly, research on indazole-based kinase inhibitors reports IC50 values against various kinases like Pim-1, Pim-2, and Pim-3, with some analogues showing potencies in the nanomolar range. nih.gov
Should This compound be investigated, its enzyme inhibition kinetics would likely be characterized by determining its IC50 and Ki values against a panel of relevant enzymes, such as protein kinases or nitric oxide synthases. Radioligand binding assays would be a standard method to determine its affinity for specific receptors.
Cellular Assay Development and Application in Drug Discovery
There is no published information on the development or application of cellular assays specifically for the discovery or evaluation of This compound .
The development of cellular assays is a critical step in drug discovery to assess the biological activity of a compound in a more physiologically relevant context. For compounds with an indazole scaffold, a variety of cellular assays have been utilized. These include:
Antiproliferative Assays: The MTT assay is commonly used to measure the cytotoxic or growth-inhibitory effects of compounds on cancer cell lines. frontiersin.org For example, fluorinated triazoles, which share a heterocyclic nature with indazoles, have been evaluated for their cytotoxicity in various human cancer cell lines, including those for lung, cervical, and prostate cancer. frontiersin.org
Apoptosis Assays: To determine if a compound induces programmed cell death, assays that measure the activation of caspases or the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining) are employed. rsc.org
Kinase Inhibition Cellular Assays: For potential kinase inhibitors, cell-based assays are used to confirm that the compound can inhibit the target kinase within a cell. This can be done by measuring the phosphorylation of a downstream substrate of the kinase. nih.govnih.gov
Antiviral Assays: For compounds with potential antiviral activity, cell-based assays measuring the inhibition of viral replication are crucial. For instance, some fluorinated indazole derivatives have been examined for their anti-HIV activity. rsc.org
If This compound were to be screened for biological activity, a similar battery of cellular assays would likely be employed, starting with broad antiproliferative screens and then moving to more specific mechanistic assays based on any identified activity.
Structure Activity Relationship Sar Studies of 7 Fluoro 3 Trifluoromethyl 1h Indazole Derivatives
Impact of the Trifluoromethyl Group at the 3-Position on Biological Activity
The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, often used to modulate a molecule's physicochemical and biological properties. researchgate.netnih.gov Its placement at the 3-position of the 1H-indazole ring has profound implications for the molecule's interaction with biological targets.
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry. mdpi.comnih.gov This strong inductive effect significantly alters the electronic landscape of the indazole ring system. nih.govmdpi.com
Increased Acidity and Hydrogen Bonding: The electron-withdrawing nature of the -CF3 group increases the acidity of the N-H proton on the indazole ring. core.ac.uk This can enhance the strength of hydrogen bonds formed with amino acid residues in a target protein's binding site, potentially leading to improved binding affinity and potency. researchgate.net
Modulation of Aromatic Interactions: The -CF3 group deactivates the aromatic ring, which can influence favorable π-π or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor pocket. researchgate.netnih.gov Electron-withdrawing substituents can enhance attractive π-interactions. core.ac.uk
Dipole Moment Alteration: The high electronegativity of the fluorine atoms creates a strong local dipole moment, which can lead to favorable electrostatic and dipole-dipole interactions with polar regions of a biological target, contributing to binding energy. researchgate.netmdpi.com Quantum mechanics/molecular mechanics (QM/MM) calculations have shown that energy gains from -CF3 substitution are often driven by electrostatic energy. acs.org
While electronically powerful, the trifluoromethyl group also has a distinct steric profile that influences how a ligand fits into its binding site. It is bulkier than a methyl group and can occupy key pockets within a receptor. nih.govmdpi.com
Binding Pocket Occupancy: The size of the -CF3 group allows it to fill hydrophobic pockets in a receptor, which can enhance binding affinity through favorable van der Waals interactions. mdpi.com Its lipophilic nature (Hansch π value of +0.88) can improve interactions with nonpolar residues. mdpi.comresearchgate.net
Conformational Control: The steric bulk of the -CF3 group can restrict the rotation of adjacent bonds, locking the molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. Studies on other molecular systems have shown that the steric hindrance of a -CF3 group can significantly influence molecular conformation. nih.gov
Agonist-to-Antagonist Switch: In some cases, replacing a smaller group with a larger one like -CF3 can dramatically alter biological activity. For instance, in glucocorticoid receptor ligands, replacing a -CF3 group with a bulkier benzyl (B1604629) group maintained binding potency but switched the functional behavior from agonist to antagonist by forcing a conformational change in the receptor. nih.gov This highlights the critical role of steric bulk at key positions.
Table 1: Physicochemical Properties of Methyl vs. Trifluoromethyl Groups This table provides a conceptual comparison of the properties of a methyl group versus a trifluoromethyl group, which are often compared in medicinal chemistry.
| Property | Methyl (-CH3) | Trifluoromethyl (-CF3) | Impact on Biological Activity |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing nih.gov | Alters pKa, dipole moment, and potential for H-bonding and electrostatic interactions. researchgate.netmdpi.com |
| Lipophilicity (π) | +0.56 | +0.88 mdpi.com | Enhances membrane permeability and hydrophobic interactions. mdpi.com |
| Steric Size | Smaller | Bulkier nih.gov | Influences binding pocket fit and molecular conformation. nih.gov |
| Metabolic Stability | Susceptible to oxidation | Generally resistant to metabolic attack researchgate.net | Increases drug half-life by blocking metabolic hotspots. researchgate.net |
Significance of the Fluoro Substitution at the 7-Position on Biological Activity
The introduction of a fluorine atom at the 7-position of the indazole ring is a strategic modification that can significantly enhance biological activity through several mechanisms. Its small size allows it to replace hydrogen without causing significant steric clashes, while its high electronegativity imparts unique properties. researchgate.net
A fluorine atom can participate in halogen bonding, a non-covalent interaction between the electropositive region (the σ-hole) on the halogen and a Lewis base, such as an oxygen or nitrogen atom in a protein backbone or side chain. nih.gov
Directional Interactions: Halogen bonds are highly directional, which can help to properly orient the ligand within the binding site, enhancing specificity and potency. nih.gov While fluorine forms weaker halogen bonds compared to heavier halogens like bromine or iodine, these interactions can still be energetically significant in optimizing ligand-receptor binding. mdpi.com
Orthogonal Binding: Halogen bonds can provide an additional interaction vector that may not be achievable with standard hydrogen bonds, allowing for unique and potent binding modes. Fluorinated indazoles can leverage H-F hydrogen/halogen bonding for intermolecular interactions. ossila.com
The electronegative fluorine atom at the 7-position significantly perturbs the molecular electrostatic potential (MESP) of the entire indazole ring system. rsc.org MESP is a key determinant of how a molecule is recognized by its biological target. researchgate.net
Blocking Unwanted Metabolism: Fluorine substitution at metabolically labile positions is a common strategy to increase a drug's half-life. researchgate.net Placing a fluorine atom at C-7 can prevent oxidative metabolism at that site, thereby improving the pharmacokinetic profile of the compound.
Enhanced Binding Affinity: The modulation of the MESP can lead to stronger electrostatic interactions with the target protein, directly contributing to a lower binding energy and, consequently, higher affinity and potency. rsc.org Studies have shown that even without major structural changes, the electronic perturbation from fluorination can be significant. psu.edu
Influence of Substituents at Other Positions of the 1H-Indazole Scaffold
While the 3- and 7-positions are critical, the biological activity of indazole derivatives can be further fine-tuned by introducing various substituents at other available positions on the bicyclic core, such as C-5 and C-6. nih.govnih.gov SAR studies on related indazole series have demonstrated that the nature and position of these additional groups are crucial for activity. mdpi.comnih.gov
Substitution at the C-5 Position: In studies of 3-amino-1H-indazole derivatives, the substituent at the C-5 position was found to have a significant effect on anti-proliferative activity. nih.gov For example, introducing substituted aryl groups at this position via Suzuki coupling has been a strategy to explore interactions with kinase targets. mdpi.comnih.gov The presence of fluorine on an aryl ring at the C-5 position was often found to be crucial for antitumor activity. mdpi.com
Substitution at the C-6 Position: In a series of 3,6-disubstituted indazoles developed as hepcidin (B1576463) production inhibitors, modifications at the 6-position were critical for potency. nih.gov For example, compound 7 , a 1,3-dimethyl-1H-indazol-6-amine derivative, showed remarkable suppression of IDO1 expression, indicating the importance of the amino group at this position for specific anticancer activities. nih.gov
N-1 Substitution: The N-1 position of the indazole ring is another common site for modification. In some kinase inhibitors, substitution at this position with groups like piperazine (B1678402) can enhance properties such as solubility and bioavailability. nih.govnih.gov However, in other cases, an unsubstituted N-1 position is vital for forming a key hydrogen bond with the target's hinge region. mdpi.com
Table 2: Example of SAR for Substituents at the C-5 Position of 1H-Indazole-3-Amine Derivatives Data derived from a study on the anti-proliferative activity of indazole derivatives against the Hep-G2 cancer cell line, illustrating the impact of C-5 substitution. nih.gov
| Compound ID (Conceptual) | C-5 Substituent (R¹) | Biological Activity (IC₅₀ against Hep-G2 in µM) |
|---|---|---|
| 5b | 3-Fluorophenyl | Moderate |
| 5e | 4-Fluorophenyl | Higher than 5b |
| 5f | 4-Trifluoromethoxyphenyl | Lower than 5b/5e |
| 5j | 3,5-Difluorophenyl | Highest among this series |
A lower IC₅₀ value indicates higher potency. This data suggests that fluorine substitution on the C-5 aryl ring, particularly a difluoro pattern, enhances antitumor activity in this specific series. nih.gov
N1-Substituent Effects on Pharmacological Properties
The N1-position of the indazole ring is a critical vector for modification, allowing for the introduction of various substituents that can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. The nature of the substituent at this position can influence the molecule's orientation within a target's binding site and establish key interactions.
Table 1: Hypothetical N1-Substituent Effects on Kinase Inhibition (Illustrative Data)
| Compound ID | N1-Substituent | Target Kinase | IC50 (nM) |
| 1a | -H | Kinase X | 500 |
| 1b | -Methyl | Kinase X | 250 |
| 1c | -Ethyl | Kinase X | 200 |
| 1d | -Cyclopropyl | Kinase X | 150 |
| 1e | -Phenyl | Kinase X | 80 |
| 1f | -4-Fluorophenyl | Kinase X | 50 |
Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would be dependent on the specific kinase target and assay conditions.
C5 and C6 Substituent Impact on Activity and Selectivity
Modifications at the C5 and C6 positions of the 7-fluoro-3-(trifluoromethyl)-1H-indazole ring system offer another avenue for refining pharmacological activity and achieving selectivity against specific biological targets. These positions are often solvent-exposed in kinase binding sites, providing opportunities for introducing groups that can enhance solubility or form additional interactions with the protein surface.
Research on related fluorinated indazoles has shown that the introduction of a fluorine atom at the C6-position can significantly enhance inhibitory potency against certain kinases. For example, a 6-fluoroindazole derivative demonstrated a notable increase in ROCK1 inhibitory potency (IC50 of 14 nM) compared to its 4-fluoro counterpart (IC50 of 2500 nM). nih.gov This highlights the critical role of substituent placement on the benzene (B151609) portion of the indazole ring.
Substituents at the C5 and C6 positions can also play a crucial role in determining selectivity. By introducing groups that exploit unique features of a specific kinase's binding pocket, it is possible to design inhibitors that spare closely related kinases, thereby reducing the potential for off-target effects. For example, a bulky substituent at C5 might be well-tolerated by one kinase but clash with the binding site of another.
Table 2: Hypothetical C5 and C6 Substituent Effects on Kinase Activity and Selectivity (Illustrative Data)
| Compound ID | C5-Substituent | C6-Substituent | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Fold, Y/X) |
| 2a | -H | -H | 100 | 200 | 2 |
| 2b | -Cl | -H | 75 | 300 | 4 |
| 2c | -H | -F | 20 | 500 | 25 |
| 2d | -OCH3 | -H | 150 | 150 | 1 |
| 2e | -H | -OCH3 | 90 | 800 | 8.9 |
Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would be dependent on the specific kinase targets and assay conditions.
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in drug discovery to correlate the structural features of a series of compounds with their biological activities. nih.gov For this compound derivatives, QSAR studies can provide valuable insights into the key molecular descriptors that govern their inhibitory potency against specific targets.
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A diverse set of this compound analogs with a wide range of biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.
While specific QSAR models for this compound are not widely published, studies on other indazole series have successfully identified key descriptors influencing their activity. nih.gov For instance, steric and electrostatic fields are often found to be critical, providing a framework for designing new, more potent inhibitors. nih.gov
Analysis of Ligand Efficiency, Lipophilicity, and Drug-Likeness in Lead Optimization
In the process of optimizing lead compounds, it is crucial to consider not only potency but also a range of physicochemical properties that influence a molecule's "drug-likeness." Key metrics in this analysis include ligand efficiency (LE), lipophilic efficiency (LLE), and adherence to established guidelines like Lipinski's Rule of Five.
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). It provides a measure of the binding energy per atom, with higher values indicating a more efficient use of molecular size to achieve potency.
Lipophilic Efficiency (LLE): LLE connects potency to lipophilicity (logP or logD). It is a valuable tool for guiding the optimization of compounds to achieve a balance between high affinity and favorable pharmacokinetic properties. High lipophilicity can often lead to issues with solubility, metabolic instability, and off-target toxicity.
Drug-Likeness: This is a qualitative concept that assesses a compound's similarity to known drugs based on its physicochemical properties. ijcrt.org Tools like Lipinski's Rule of Five (e.g., molecular weight ≤ 500, logP ≤ 5) provide general guidelines for oral bioavailability. ijcrt.org
Table 3: Drug-Likeness Parameters for Representative Indazole Compounds
| Compound Name | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 204.12 | ~2.5-3.0 (estimated) | 1 | 3 |
| N1-Phenyl-7-fluoro-3-(trifluoromethyl)-1H-indazole | 280.23 | ~4.0-4.5 (estimated) | 0 | 3 |
| 6-Bromo-7-fluoro-3-(trifluoromethyl)-1H-indazole | 283.01 | ~3.0-3.5 (estimated) | 1 | 3 |
Note: logP values are estimations and can vary based on the calculation method.
Computational and Theoretical Chemistry Applications for 7 Fluoro 3 Trifluoromethyl 1h Indazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-fluoro-3-(trifluoromethyl)-1H-indazole, offering insights into its geometry, stability, and electronic landscape.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, widely applied to study the ground state properties of heterocyclic molecules like indazole derivatives. nih.gov For this compound, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govnih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap implies lower reactivity. The electron-withdrawing nature of both the 7-fluoro and 3-trifluoromethyl substituents is expected to lower the energy levels of both frontier orbitals and influence the molecule's reactivity profile. These calculations also yield maps of the molecular electrostatic potential (MEP), which identify regions of positive and negative potential, highlighting sites susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Representative Calculated Electronic Properties for Fluorinated Indazole Scaffolds This table presents typical data obtained from DFT calculations on related heterocyclic compounds, illustrating the expected values for this compound.
| Parameter | Representative Value | Significance |
| HOMO Energy | -7.0 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 eV | Correlates with chemical stability and reactivity |
| Dipole Moment | 3.0 to 4.0 D | Measures overall molecular polarity |
For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are utilized. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a more rigorous description of the electronic structure. researchgate.net These high-level calculations are particularly valuable for benchmarking DFT results and for accurately determining properties like reaction barriers and the relative energies of different isomers or tautomers. researchgate.net While computationally more expensive, ab initio calculations are essential for validating the predictions made by more cost-effective DFT methods for complex fluorinated systems like this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
The indazole core is a privileged scaffold in medicinal chemistry, and computational techniques like molecular docking and molecular dynamics (MD) are crucial for exploring the potential of this compound as a therapeutic agent. nih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov For this compound, docking studies can elucidate its binding mode within the active site of therapeutically relevant targets, such as protein kinases, cyclooxygenase (COX) enzymes, or trypanothione (B104310) reductase. nih.govresearchgate.netnih.gov
The docking process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity. researchgate.net The calculations reveal key interactions, such as hydrogen bonds (e.g., involving the indazole N-H), halogen bonds (from the 7-fluoro substituent), and hydrophobic interactions (from the trifluoromethyl group and aromatic rings), that stabilize the ligand-protein complex. researchgate.net Studies on related indazole derivatives have shown that these molecules can effectively bind to the active sites of various enzymes, suggesting that this compound could be a promising candidate for inhibitor design. nih.govresearchgate.net
Table 2: Illustrative Molecular Docking Results for an Indazole Ligand This table provides a hypothetical example of docking results, demonstrating how binding affinity and key interactions for this compound with a target protein would be presented.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Protein Kinase (e.g., 4LXZ) | -8.7 | Leu83, Val35, Ala48 | H-bond with backbone C=O of Leu83; Hydrophobic interactions with Val35, Ala48 |
| COX-2 (e.g., 3NT1) | -9.1 | Arg120, Tyr355, Ser530 | H-bond with Arg120; Halogen bond with Tyr355; Hydrophobic pocket |
Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-target complex and to analyze its dynamic behavior over time in a simulated biological environment. nih.govnih.gov An MD simulation tracks the motions of every atom in the system over a period, typically nanoseconds, providing a more realistic view of the binding. nih.gov
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions. ajchem-a.com These simulations confirm whether the initial binding pose from docking is maintained and can reveal conformational changes in the protein upon ligand binding. For this compound, MD simulations would be critical to validate its potential as a stable inhibitor for a given biological target. nih.govresearchgate.net
Prediction of Tautomeric Preferences and Protonation States of the 1H-Indazole Nucleus
The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton resides on the N1 or N2 atom, respectively. The predominant tautomer can have a profound impact on the molecule's chemical properties and its ability to interact with biological targets.
Computational chemistry is a reliable tool for predicting the relative stabilities of these tautomers. researchgate.netrsc.org Studies on the parent indazole and its derivatives consistently show that the 1H-tautomer is the more stable form, a finding supported by both experimental data and theoretical calculations. rsc.orgcore.ac.uk For this compound, quantum chemical calculations (both DFT and ab initio) can precisely quantify the energy difference between the 1H and 2H forms. The strong electron-withdrawing effects of the -F and -CF3 groups can influence the acidity of the N-H proton and the relative tautomeric equilibrium, making computational verification essential. researchgate.net Understanding the protonation state is also vital, as the indazole nucleus can be protonated in acidic biological compartments, which alters its charge and interaction profile. nih.gov Theoretical calculations can determine the most likely site of protonation and the associated pKa values, which are crucial for predicting behavior in physiological environments.
Virtual Screening and Computational Design of Novel Indazole Derivatives
Virtual screening and computational design are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from large chemical libraries. The this compound scaffold serves as an excellent starting point for these in silico approaches, particularly in the design of inhibitors for targets like protein kinases, which are often implicated in diseases such as cancer. nih.govrsc.org
Virtual Screening:
Virtual screening campaigns often begin with a library of compounds that are computationally "docked" into the active site of a target protein. This process predicts the binding orientation and affinity of each molecule. For instance, in a hypothetical screening for kinase inhibitors, derivatives of this compound would be docked into the ATP-binding pocket of a specific kinase. The indazole core is a well-established hinge-binding fragment, and computational models can predict how different substitutions at various positions on the ring will interact with key amino acid residues in the hinge region and other parts of the active site. researchgate.net
Computational Design of Novel Derivatives:
Based on the insights gained from virtual screening and an understanding of the structure-activity relationships (SAR) of existing indazole-based inhibitors, novel derivatives can be designed. Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are instrumental in this process. nih.govccspublishing.org.cn
3D-QSAR: This method correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. By analyzing the 3D-QSAR models for a series of indazole derivatives, researchers can identify regions where modifications to the this compound scaffold are likely to enhance activity. nih.gov For example, a model might indicate that a bulky substituent at a particular position would be beneficial for binding, guiding the design of new analogs.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. For indazole-based kinase inhibitors, a typical pharmacophore might include a hydrogen bond acceptor, a hydrogen bond donor, and aromatic/hydrophobic regions. nih.gov Starting with the this compound core, new derivatives can be designed to better match the pharmacophore model of a specific target, thereby increasing the probability of potent and selective inhibition.
Molecular Dynamics (MD) Simulations: Once novel derivatives are designed, MD simulations can be employed to study their dynamic behavior and stability within the target's binding site. nih.govnih.gov These simulations provide a more realistic picture of the protein-ligand interactions over time, helping to validate the initial docking predictions and refine the design of the most promising candidates.
Illustrative Research Findings for Analogous Indazole Derivatives:
While direct data for this compound is limited, studies on other substituted indazoles highlight the potential of this scaffold in computational drug design. For example, research on indazole derivatives as inhibitors of various kinases has demonstrated the successful application of these computational methods.
| Compound/Derivative | Target | Computational Method(s) Used | Key Finding/Reported Activity | Reference |
|---|---|---|---|---|
| Indazole derivatives | Hypoxia-inducible factor-1α (HIF-1α) | 3D-QSAR, Pharmacophore Mapping, Molecular Docking, MD Simulation | Development of a five-point pharmacophore hypothesis (A1D2R3R4R5_4) to guide the design of potent HIF-1α inhibitors. | nih.gov |
| Indazol-pyrimidine derivatives | Anticancer agents (MCF-7, A549, Caco2 cell lines) | Molecular Docking, MD Simulation, ADMET Prediction | Compound 4f showed significant cytotoxic activity against the MCF-7 cell line with an IC50 value of 1.629 μM. | mdpi.com |
| Indazole derivatives | B-Raf kinase | Molecular Docking, ADME Prediction | Compound 5f was identified as the most potent inhibitor against certain melanoma cell lines. | bohrium.com |
| Indazole scaffolds | VEGFR-2 | Molecular Docking, ADMET Prediction | Designed compounds showed good binding affinity, with the most potent having a docking score of -7.39 kcal/mol against the 4AG8 PDB structure. | biotech-asia.org |
| Trifluoromethylated pyrimido[1,2-b]indazole derivatives | General synthesis | Synthesis and functionalization studies | Successful synthesis of various derivatives with chloro, fluoro, and trifluoromethyl groups, demonstrating the chemical tractability of such scaffolds. | mdpi.com |
These examples underscore the utility of computational approaches in the development of novel indazole-based therapeutic agents. The this compound scaffold, with its unique combination of substituents, holds significant promise for the design of next-generation inhibitors targeting a range of diseases. Future in silico and subsequent experimental studies focused on this specific compound are warranted to fully explore its therapeutic potential.
Future Research Directions and Translational Perspectives for 7 Fluoro 3 Trifluoromethyl 1h Indazole
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability
The advancement of 7-fluoro-3-(trifluoromethyl)-1H-indazole from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and scalable synthetic routes. While traditional methods for synthesizing fluorinated indazoles exist, they can present challenges such as harsh reaction conditions or the use of expensive reagents. guidechem.com Future research should focus on innovative synthetic strategies that prioritize cost-effectiveness, environmental sustainability, and high yield.
Promising areas of exploration include:
Metal-Free Fluorination: Developing methods that avoid heavy metal catalysts can lead to cleaner and more environmentally friendly processes. For instance, the use of reagents like N-fluorobenzenesulfonimide (NFSI) has been shown to be effective for the fluorination of 2H-indazoles in water, a green solvent. acs.orgorganic-chemistry.org Adapting such methodologies for the specific synthesis of this compound could represent a significant step forward.
One-Pot Synthesis Protocols: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve time and resource efficiency. A one-pot protocol for preparing similar compounds like 3-trifluoromethyl-1-arylpyrazoles has been successfully developed, suggesting that a similar approach could be tailored for the target indazole. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Investigating the synthesis of this compound using microreactor technology could enable more efficient and reproducible production on a larger scale.
Catalytic C-H Activation: Direct C-H functionalization is an increasingly important tool in organic synthesis. Research into the selective C-H fluorination and trifluoromethylation of an indazole core could provide more direct and atom-economical synthetic routes.
These advanced synthetic approaches could not only facilitate the production of this compound for further study but also enable the efficient creation of a library of related derivatives for structure-activity relationship investigations.
Identification of Undiscovered Biological Targets and Therapeutic Applications
The indazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. pnrjournal.comnih.gov Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, often by acting as inhibitors of protein kinases. tandfonline.comnih.gov Given this precedent, a key future direction is the systematic screening of this compound against a broad panel of biological targets to uncover novel therapeutic opportunities.
Potential avenues for investigation include:
Kinase Profiling: A comprehensive screening against the human kinome could identify novel protein kinase targets. Many existing indazole-based drugs, such as Pazopanib, function as kinase inhibitors, and this compound could exhibit a unique inhibitory profile. nih.gov
Epigenetic Targets: Investigating the effect of the compound on enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could reveal new avenues for cancer therapy.
Ion Channel Modulation: The ability of indazole derivatives to modulate ion channels, such as calcium-release activated calcium (CRAC) channels, has been reported. nih.gov Probing the activity of this compound on various ion channels could lead to treatments for a range of disorders, from autoimmune diseases to neurological conditions.
Anti-Infective Properties: The potential of indazole derivatives as antibacterial or antiviral agents is another area ripe for exploration. tandfonline.com Screening against a diverse range of pathogens could identify new leads for infectious disease therapies.
Neurodegenerative Diseases: Some indazole derivatives have been investigated for their potential in treating conditions like Alzheimer's disease by targeting enzymes such as cholinesterases and BACE1. tandfonline.com
Unbiased, high-throughput screening campaigns will be instrumental in identifying novel biological targets and expanding the therapeutic potential of this compound beyond the established activities of the indazole class.
Advanced Structure-Activity Relationship Investigations and Rational Drug Design Strategies
A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound. The presence of two distinct fluorine-containing moieties provides a rich opportunity for fine-tuning its interaction with biological targets.
Future SAR studies should systematically investigate the following:
Modification of the Trifluoromethyl Group: While the CF3 group is known to enhance metabolic stability and lipophilicity, exploring bioisosteric replacements could lead to improved properties. mdpi.com For example, substituting it with other electron-withdrawing groups or small alkyl chains could modulate the compound's electronic profile and steric interactions.
Substitution at Other Positions: The N1 position of the indazole ring is a common site for modification to improve pharmacological properties. Synthesizing a library of derivatives with various substituents at this and other available positions on the indazole core can help to map the binding pocket of its biological target(s) and enhance activity.
These SAR studies, guided by computational modeling and molecular docking, will enable a rational, iterative design process to develop analogs with superior therapeutic profiles. nih.gov
Integration of Artificial Intelligence and Machine Learning in Indazole-Based Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govoxfordglobal.com The integration of these computational approaches can significantly enhance the development of this compound and its derivatives.
Key applications of AI and ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing data for indazole compounds to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of novel, untested derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netjsr.org
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. oxfordglobal.com By providing the model with a target product profile (e.g., high potency against a specific kinase, low toxicity), it can generate novel structures for consideration.
Synthesis Planning: AI tools can analyze the structure of complex molecules and propose efficient synthetic routes. acs.orgnih.gov This can save considerable time and resources in the laboratory by identifying optimal reaction pathways and conditions for synthesizing new analogs.
Target Identification and Validation: AI can analyze vast biological datasets (e.g., genomics, proteomics) to identify and validate novel biological targets for which indazole-based compounds might be effective.
By leveraging the predictive and generative power of AI, researchers can navigate the vast chemical space of indazole derivatives more efficiently, reducing the time and cost associated with bringing a new therapeutic agent to the clinic.
Q & A
Q. What are the standard synthetic routes for preparing 7-fluoro-3-(trifluoromethyl)-1H-indazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorinated indazole precursors. Key steps include cyclization of substituted anilines or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce trifluoromethyl groups at the 3-position . Fluorination at the 7-position may use halogen-exchange reactions with KF or electrophilic fluorinating agents like Selectfluor®. Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical to achieve high yields and purity .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR confirm the indazole scaffold and substituent positions. Fluorine (F NMR) detects deshielded signals for the CF group (~-60 ppm) and fluorine at C7 (~-120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 232.05 for CHFN) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry in solid-state structures .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Molecular Weight : ~232.13 g/mol.
- Solubility : Low in water; soluble in DMSO, DMF, or dichloromethane.
- Stability : Sensitive to strong acids/bases due to the indazole ring’s aromaticity and electron-withdrawing CF group. Store at -20°C under inert gas .
Advanced Research Questions
Q. How can researchers address challenges in synthesizing this compound with high regioselectivity?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or tetrahydropyran (THP) groups to block competing reaction sites during functionalization .
- Catalytic Systems : Optimize Pd-based catalysts (e.g., Pd(PPh)) for trifluoromethylation to minimize byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for fluorination steps .
Q. How to resolve discrepancies in reported biological activity data for indazole derivatives?
- Methodological Answer :
- Structural Confirmation : Validate compound identity via X-ray crystallography or 2D NMR to rule out regioisomeric impurities .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in substituent-activity relationships .
Q. What role do electron-withdrawing groups (e.g., CF) play in modulating the reactivity of this compound?
- Methodological Answer :
- Electronic Effects : The CF group increases electrophilicity at C3, facilitating nucleophilic aromatic substitution (e.g., amination) .
- Hydrogen Bonding : Fluorine at C7 enhances binding to biological targets (e.g., kinases) by forming polar interactions with active-site residues .
- Lipophilicity : LogP increases with CF, improving membrane permeability but potentially reducing aqueous solubility .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer :
- Substituent Scanning : Systematically replace fluorine or CF with Cl, Br, or methyl groups to evaluate potency changes .
- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or PARP .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at C7) using software like Schrödinger .
Q. What advanced techniques are used to determine the 3D structure of this compound in complex with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with purified proteins (e.g., kinases) to resolve binding interactions .
- Cryo-EM : Suitable for large complexes (e.g., ribosomes) where crystallization is challenging .
- NMR Titration : Monitor chemical shift perturbations to map binding sites in solution .
Q. How to optimize analytical methods for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) and MRM detection for sensitivity .
- ICP-MS : Quantify halogenated impurities (e.g., residual Br from synthesis) .
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways .
Q. What strategies enable late-stage functionalization of this compound for diversifying its applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
